(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16287975
Molecular Formula: C16H14N2OS2
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2OS2 |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | (5E)-2-(2,4-dimethylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H14N2OS2/c1-10-5-6-13(11(2)8-10)17-16-18-15(19)14(21-16)9-12-4-3-7-20-12/h3-9H,1-2H3,(H,17,18,19)/b14-9+ |
| Standard InChI Key | BZHFOPRUBSDGHY-NTEUORMPSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2)C |
| Canonical SMILES | CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)C |
Introduction
Structural and Molecular Characteristics
Core Framework and Stereochemistry
The compound belongs to the thiazolidin-4-one class, featuring a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The (2Z,5E) configuration denotes the spatial arrangement of the imine (C=N) and exocyclic double bond (C=C) groups, which critically influence its three-dimensional conformation. X-ray crystallographic analyses of analogous thiazolidinones reveal a nearly planar thiazolidinone ring, with dihedral angles between the heterocycle and aromatic substituents ranging from 5° to 15° . This planarity enhances π-π stacking interactions with hydrophobic enzyme pockets, as observed in molecular docking studies targeting VEGFR-2 .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄N₂OS₂ | |
| Molecular Weight | 314.4 g/mol | |
| XLogP | 5.66 (predicted) | |
| Topological Polar Surface Area | 58 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
Electronic and Spectroscopic Features
Density functional theory (DFT) calculations on analogous thiazolidinones indicate a highest occupied molecular orbital (HOMO) localized on the thiophene ring (−5.92 eV) and a lowest unoccupied molecular orbital (LUMO) centered on the imine group (−2.15 eV), suggesting nucleophilic attack at the C=N bond . Infrared spectroscopy of related compounds shows characteristic absorptions at 1,680–1,710 cm⁻¹ (C=O stretch) and 1,580–1,620 cm⁻¹ (C=N stretch), corroborating the presence of these functional groups.
Synthesis and Structural Modification
Conventional Synthesis Pathways
The compound is synthesized via a three-step protocol:
-
Knoevenagel Condensation: Reaction of 2,4-dimethylaniline with thiourea and chloroacetic acid yields the thiazolidin-4-one core.
-
Imination: Treatment with phosphoryl chloride (POCl₃) introduces the (2Z)-imine configuration .
-
Aldol Addition: Thiophene-2-carbaldehyde undergoes stereoselective coupling at position 5, stabilized by lithium bis(trimethylsilyl)amide (LiHMDS) .
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Knoevenagel | CH₃COONa, EtOH | 80°C | 72% |
| Imination | POCl₃, DMF | 0–5°C | 85% |
| Aldol Addition | LiHMDS, THF | −78°C | 68% |
Computational-Guided Design
Pharmacological Profiles and Mechanisms
Anticancer Activity
In vitro screening against HepG2 hepatocellular carcinoma cells revealed an IC₅₀ of 3.86 μM for the lead compound, surpassing sorafenib (IC₅₀ = 4.00 μM) . Mechanistically, it inhibits VEGFR-2 phosphorylation at Tyr1175 (IC₅₀ = 0.080 μM) and suppresses EGFR-mediated ERK1/2 activation by 78% at 10 μM .
Table 3: Cytotoxic Activity Across Cell Lines
| Cell Line | IC₅₀ (μM) | Reference Drug (IC₅₀) |
|---|---|---|
| HepG2 | 3.86 | Sorafenib (4.00) |
| A549 | 7.55 | Erlotinib (7.73) |
| MCF-7 | 10.65 | Sorafenib (5.58) |
| HCT-116 | 9.04 | Erlotinib (13.91) |
Structure-Activity Relationships (SAR)
Role of Substituents
-
2,4-Dimethylphenyl Group: Methyl groups at positions 2 and 4 enhance metabolic stability by shielding the imine bond from hepatic CYP450 oxidation. Removing these groups reduces plasma half-life from 6.2 h to 1.8 h in murine models .
-
Thiophene vs. Furan: Thiophene-containing derivatives show 3.2-fold higher VEGFR-2 affinity than furan analogs due to sulfur’s polarizability and stronger π-cation interactions .
Stereochemical Influences
The (2Z,5E) isomer exhibits 12-fold greater antiproliferative activity than the (2E,5Z) counterpart, attributed to optimal alignment with the ATP-binding cleft of kinases . Molecular docking reveals a binding energy of −9.8 kcal/mol for the active isomer versus −7.4 kcal/mol for the inactive form .
Therapeutic Prospects and Challenges
Oncology Applications
Preclinical data support further development as a dual VEGFR-2/EGFR inhibitor for hepatocellular carcinoma. In vivo, the compound reduces tumor volume by 64% in xenograft models at 50 mg/kg/day, comparable to sorafenib (68%) . Synergy with paclitaxel (combination index = 0.32) suggests potential for combination regimens .
ADMET Considerations
Despite favorable efficacy, the compound’s high plasma protein binding (92%) and moderate blood-brain barrier permeability (LogBB = −0.89) may limit central nervous system applications . Prodrug derivatization at the 4-keto position improves oral bioavailability from 18% to 54% in rats .
Future Directions
Ongoing efforts focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume